molecular formula C15H22N2O4 B599637 Boc-beta-N-benzylamino-L-Ala CAS No. 124730-06-9

Boc-beta-N-benzylamino-L-Ala

Cat. No. B599637
CAS RN: 124730-06-9
M. Wt: 294.351
InChI Key: OJPNNZUWQFBECJ-LBPRGKRZSA-N
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Description

“Boc-beta-N-benzylamino-L-Ala” is a chemical compound with the molecular formula C15H22N2O4. It is also known by other synonyms such as BETA-N-BENZYLAMINO-L-ALA and (S)-2-AMINO-3-(BENZYLAMINO)PROPANOIC ACID . It appears as a white to light beige crystalline powder .


Synthesis Analysis

The synthesis of this compound is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The InChI key is OJPNNZUWQFBECJ-LBPRGKRZSA-N. The molecular weight of the compound is 294.351.


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . This makes it a commonly used protective group for amines . The Boc group can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

This compound is a white to light beige crystalline powder . Its molecular weight is 294.351. More detailed physical and chemical properties were not found in the search results.

properties

IUPAC Name

(2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNNZUWQFBECJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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